2-Methyl-1-naphthol
Overview
Description
Synthesis Analysis
2-Methyl-1-naphthol can be synthesized through various chemical pathways, including the condensation of naphthol with other organic compounds. One reported synthesis involves the reaction of naphthol with dimethyl fulvene, leading to the formation of 2-(1-cyclopentadienyl-1-methyl-ethyl)-1-naphthol as a new ligand for metallocene catalysts. This process is confirmed through 1H NMR, IR spectra, and elementary analysis (Shi, 2001).
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-naphthol derivatives has been extensively studied, including through X-ray crystallography. For example, the structure of the 2:2 condensation product of 2-naphthol and acetaldehyde was revised, showing a moderate intramolecular hydrogen bond in both the solid state and solution (Rashidi-Ranjbar et al., 2001).
Chemical Reactions and Properties
2-Methyl-1-naphthol participates in various chemical reactions, such as oxidative cross-coupling/annulation with methyl ketones, facilitated by molecular iodine. This process effectively constructs a new quaternary carbon center within 3(2H)-furanones, illustrating the compound's reactivity and potential for creating complex molecular structures (Gao et al., 2014).
Scientific Research Applications
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Synthesis of Heterocycles
- Field: Organic Chemistry
- Application: 2-Naphthol, which includes 2-Methyl-1-naphthol, is an important starting material in various organic transformations . It’s used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
- Method: The unique reactivity of 2-naphthol, along with its easy accessibility, handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
- Results: These heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV .
-
Synthesis of 2-Methyl-1,4-naphthoquinone
- Field: Organic Chemistry
- Application: 2-Methyl-1-naphthol can be used as a substrate for the synthesis of 2-Methyl-1,4-naphthoquinone .
- Method: The specific method of synthesis is not provided in the source .
- Results: The yield may exceed 80%, but this substrate is rare and expensive, which limits its industrial applications .
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Synthesis of Vitamin K3
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Dye and Perfume Industries
- Field: Industrial Chemistry
- Application: 1- and 2-naphthol, which includes 2-Methyl-1-naphthol, are used as precursors in the dye and perfume industries .
- Method: The specific method of application is not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
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Insecticide and Pharmaceutical Industries
-
Multifunctional Material Systems (MFMS)
- Field: Material Science
- Application: 1-Naphthols, which includes 2-Methyl-1-naphthol, are used in developing efficient multifunctional material systems (MFMS) by using various composite materials .
- Method: The specific method of application is not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
-
Hair Dyeing
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Spectrophotometric Detection of Transition Metals
- Field: Analytical Chemistry
- Application: 2-Nitroso-1-naphthol, which can be derived from 2-Methyl-1-naphthol, is used for spectrophotometric detection of transition metals like ruthenium, palladium, and cobalt .
- Method: The specific method of application is not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
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Polymers Based on 1-Naphthols
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylnaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJCJJKWVSSELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225665 | |
Record name | 2-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-naphthol | |
CAS RN |
7469-77-4 | |
Record name | 2-Methyl-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7469-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU5JQ433I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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